molecular formula C18H18N6O4S B2590255 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034517-05-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2590255
CAS RN: 2034517-05-8
M. Wt: 414.44
InChI Key: UQKMMEVNQLILIA-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N6O4S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound is involved in the synthesis of various derivatives with potential pharmacological activities. For instance, Küçükgüzel et al. (2013) synthesized derivatives of celecoxib (a well-known anti-inflammatory drug), revealing these compounds' potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

  • Hassan (2013) synthesized new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide, which exhibited notable antimicrobial activity against various bacteria and fungi (Hassan, 2013).

Herbicidal Activity

  • Eussen et al. (1990) found that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group of compounds including the compound , demonstrated significant herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species (Eussen et al., 1990).

Plant Growth Regulation

  • A study by Oh et al. (2017) identified small molecules, including those related to the compound, which induced a triple response in Arabidopsis, indicating potential use in plant growth regulation (Oh et al., 2017).

Molecular Structure Analysis

  • Borges et al. (2014) analyzed the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, providing insight into the compound's conformation differences and potential implications in antileishmania studies (Borges et al., 2014).

Anti-Inflammatory Activity

  • El-Moghazy et al. (2011) synthesized a series of pyrazoles containing benzenesulfonamides with evaluated anti-inflammatory activity, contributing to the understanding of the compound's potential in this area (El-Moghazy et al., 2011).

Antitubercular Potential

  • Shingare et al. (2018) synthesized benzene sulfonamide pyrazole thio-oxadiazole derivatives, showing promising antimicrobial and antitubercular activity, indicating the compound's potential use in tuberculosis treatment (Shingare et al., 2018).

Enzyme Inhibition Studies

  • Alyar et al. (2019) conducted enzyme inhibition and molecular docking studies on Schiff bases derived from sulfamethoxazole and sulfisoxazole, including compounds related to the target compound, providing insights into its biochemical interactions (Alyar et al., 2019).

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-3-24-10-14(8-19-24)18-22-17(28-23-18)9-20-29(25,26)15-6-4-13(5-7-15)16-11-27-12(2)21-16/h4-8,10-11,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKMMEVNQLILIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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